molecular formula C12H9ClFN B8157903 4'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine

4'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine

Cat. No.: B8157903
M. Wt: 221.66 g/mol
InChI Key: XTKRERXFDZZOJJ-UHFFFAOYSA-N
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Description

4’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C12H9ClFN. It is a biphenyl derivative characterized by the presence of chloro and fluoro substituents on the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Nitration: The initial step involves the nitration of biphenyl to introduce nitro groups.

    Halogenation: Subsequent halogenation introduces chloro and fluoro substituents at specific positions on the biphenyl ring.

    Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and halogenation processes, followed by catalytic reduction. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution reactions where the chloro and fluoro groups can be replaced by other substituents.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like AlCl3 are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with Pd/C catalyst are used.

Major Products:

Scientific Research Applications

4’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The amine group plays a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

  • 4’-Chloro-[1,1’-biphenyl]-3-amine
  • 5-Fluoro-[1,1’-biphenyl]-3-amine
  • 4’-Bromo-5-fluoro-[1,1’-biphenyl]-3-amine

Comparison: 4’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine is unique due to the presence of both chloro and fluoro substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and binding affinity compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKRERXFDZZOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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